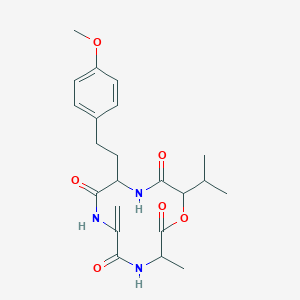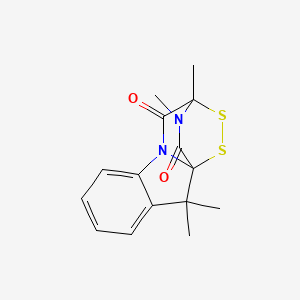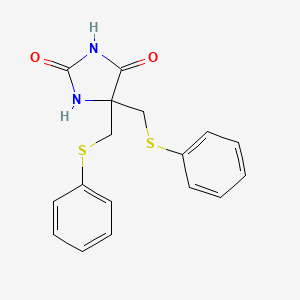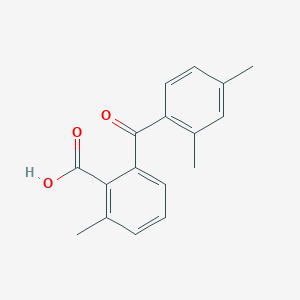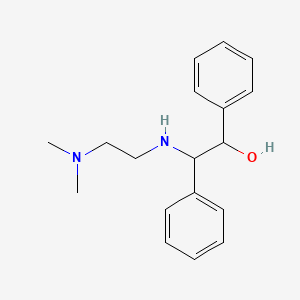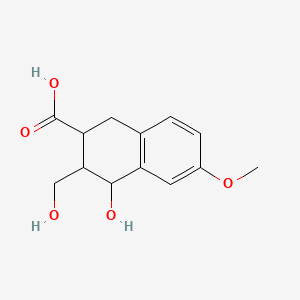
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-hexanamide is a complex organic compound that belongs to the class of nitroimidazoles. These compounds are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-hexanamide typically involves multiple steps. The initial step often includes the nitration of imidazole to introduce the nitro group. This is followed by alkylation to attach the ethyl group. The final step involves the formation of the hexanamide moiety through an amidation reaction. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-hexanamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydroxylamines, and various substituted imidazoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its antimicrobial properties and its ability to inhibit the growth of anaerobic bacteria and protozoa.
Medicine: It is investigated for its potential use in treating infections and as a radiosensitizer in cancer therapy.
Industry: The compound is used in the development of new antimicrobial agents and in the formulation of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-hexanamide involves the reduction of the nitro groups to reactive intermediates. These intermediates interact with the DNA of microorganisms, causing strand breaks and inhibiting DNA synthesis. This leads to the death of the microbial cells. The compound targets anaerobic bacteria and protozoa, which have the necessary enzymes to reduce the nitro groups.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its longer half-life and similar mechanism of action.
Ornidazole: Used in the treatment of protozoal infections and has a similar chemical structure.
Uniqueness
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-hexanamide is unique due to its specific structural modifications, which enhance its antimicrobial activity and reduce its toxicity compared to other nitroimidazoles. Its hexanamide moiety provides additional stability and allows for better interaction with microbial DNA.
Propiedades
Número CAS |
154094-93-6 |
|---|---|
Fórmula molecular |
C15H21N7O5 |
Peso molecular |
379.37 g/mol |
Nombre IUPAC |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-6-(2-nitroimidazol-1-yl)hexanamide |
InChI |
InChI=1S/C15H21N7O5/c1-12-18-11-14(21(24)25)20(12)10-7-16-13(23)5-3-2-4-8-19-9-6-17-15(19)22(26)27/h6,9,11H,2-5,7-8,10H2,1H3,(H,16,23) |
Clave InChI |
WRXSMKZZMUUQDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CCNC(=O)CCCCCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






